N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
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Overview
Description
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a dimethylformamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Comparison
Compared to similar compounds, N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is unique due to its specific structural features and reactivity. Its dimethylformamidine moiety provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
42755-45-3 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H |
InChI Key |
CKJLGFCSDJDFOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |
Origin of Product |
United States |
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